Cas no 97585-04-1 (2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)-)

2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- structure
97585-04-1 structure
Product Name:2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)-
Numéro CAS:97585-04-1
Le MF:C12H14O2
Mégawatts:190.238363742828
CID:1988816
Update Time:2023-09-05

2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Propriétés chimiques et physiques

Nom et identifiant

    • 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)-
    • 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (Z)- (ZCI)
    • Ethyl (2Z)-3-(4-methylphenyl)-2-propenoate (ACI)
    • Ethyl (Z)-3-(4-methylphenyl)-2-propenoate
    • Ethyl cis-4-methylcinnamate
    • Piscine à noyau: 1S/C12H14O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b9-8-
    • La clé Inchi: IMKVSWPEZCELRM-HJWRWDBZSA-N
    • Sourire: C(/C1C=CC(C)=CC=1)=C/C(=O)OCC

2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: 18-Crown-6 ,  Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
Référence
The design and synthesis of a tricyclic single-nitrogen scaffold that serves as a 5-HT2C receptor agonist
Huck, Bayard R.; Llamas, Luis; Robarge, Michael J.; Dent, Thomas C.; Song, Jianping; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(15), 4130-4134

Méthode de production 2

Conditions de réaction
Référence
Palladium-catalyzed conversion of aldehydes to alkenes in the presence of tri-n-butylphosphine
Shen, Yanchang; Zhou, Yuefen, Tetrahedron Letters, 1991, 32(4), 513-14

Méthode de production 3

Conditions de réaction
1.1 Reagents: Benzyltrimethylammonium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 10 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
Substituent effects of cis-cinnamic acid analogues as plant growth inhibitors
Nishikawa, Keisuke; Fukuda, Hiroshi; Abe, Masato; Nakanishi, Kazunari; Taniguchi, Tomoya; et al, Phytochemistry (Elsevier), 2013, 96, 132-147

Méthode de production 4

Conditions de réaction
1.1 Reagents: Triphenylphosphine Catalysts: Iron tetraphenylporphyrin chloride Solvents: Toluene ;  2 min, rt; 0.5 h, 80 °C
Référence
Iron(III) and Ruthenium(II) Porphyrin Complex-Catalyzed Selective Olefination of Aldehydes with Ethyl Diazoacetate
Chen, Ying; Huang, Lingyu; Ranade, Meera A.; Zhang, X. Peter, Journal of Organic Chemistry, 2003, 68(9), 3714-3717

Méthode de production 5

Conditions de réaction
1.1 Reagents: Triphenylsilane ,  Diisopropylethylamine Catalysts: 1-Phenylarsolane Solvents: Toluene ;  24 h, 100 °C
Référence
Systematic Study on the Catalytic Arsa-Wittig Reaction
Inaba, Ryoto; Kawashima, Ikuo; Fujii, Toshiki; Yumura, Takashi ; Imoto, Hiroaki ; et al, Chemistry - A European Journal, 2020, 26(59), 13400-13407

Méthode de production 6

Conditions de réaction
1.1 Reagents: Manganese ,  Water Catalysts: Palladium diacetate Solvents: Acetonitrile ;  24 h, 25 °C
Référence
Water as a Hydrogenating Agent: Stereodivergent Pd-Catalyzed Semihydrogenation of Alkynes
Zhao, Chuan-Qi; Chen, Yue-Gang ; Qiu, Hui; Wei, Lei; Fang, Ping ; et al, Organic Letters, 2019, 21(5), 1412-1416

Méthode de production 7

Conditions de réaction
1.1 Reagents: Triphenylphosphine ,  Manganic acid (H2MnO4), barium salt (1:1) Solvents: Acetonitrile ;  24 h, 80 °C
Référence
Tandem oxidation-Wittig reaction using nanocrystalline barium manganate (BaMnO4); an improved one-pot protocol
Gholinejad, Mohammad; Firouzabadi, Habib; Bahrami, Maedeh; Najera, Carmen, Tetrahedron Letters, 2016, 57(33), 3773-3775

Méthode de production 8

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  4 h, rt
Référence
Accessing Complex Tetrahydrofurobenzo-Pyran/Furan Scaffolds via Lewis-Acid Catalyzed Bicyclization of Cyclopropane Carbaldehydes with Quinone Methides/Esters
Kaur, Navpreet; Kumar, Pankaj; Dutt, Shiv; Banerjee, Prabal, Journal of Organic Chemistry, 2022, 87(12), 7905-7918

Méthode de production 9

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  4 h, rt
Référence
Accessing Dihydro-1,2-oxazine via Cloke-Wilson type Annulation of Cyclopropyl Carbonyls: Application towards the Diastereoselective Synthesis of Pyrrolo[1,2-b][1,2]oxazine
Kumar, Pankaj; Kumar, Rakesh; Banerjee, Prabal, Journal of Organic Chemistry, 2020, 85(10), 6535-6550

Méthode de production 10

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  4 h, rt
Référence
Exploitation of Cyclopropane Carbaldehydes to Prins Cyclization: Quick Access to (E)-Hexahydrooxonine and Octahydrocyclopenta[b]pyran
Kumar, Pankaj; Dey, Raghunath; Banerjee, Prabal, Organic Letters, 2018, 20(17), 5163-5166

Méthode de production 11

Conditions de réaction
1.1 Catalysts: Di-μ-chlorotetrakis(2-phenylpyridine)diiridium Solvents: Acetonitrile ;  24 h, rt
Référence
Synthesis of (Z)-Cinnamate Derivatives via Visible-Light-Driven E-to-Z Isomerization
Shu, Penghua; Xu, Haichang; Zhang, Lingxiang; Li, Junping; Liu, Hao; et al, SynOpen, 2019, 3(4), 103-107

Méthode de production 12

Conditions de réaction
1.1 Reagents: Benzyltrimethylammonium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  20 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  6 h, -78 °C; 1 h, -50 °C
Référence
Ring-substituted cis-cinnamic acid derivatives and plant growth controllers containing them
, Japan, , ,

Méthode de production 13

Conditions de réaction
1.1 Reagents: 18-Crown-6 ,  Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, -78 °C
1.2 3 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Référence
Preparation of indenopyrroles as serotonin 5-HT2c receptor agonists.
, United States, , ,

Méthode de production 14

Conditions de réaction
1.1 Reagents: Hydrogen
Référence
Correlation of ultraviolet absorption frequences of cis- and trans-substituted cinnamic acids with Hammett substituent constants
Uscumlic, G. S.; Krstic, V. V.; Muskatirovic, M. D., Journal of Molecular Structure, 1988, 174, 251-4

Méthode de production 15

Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Manganese potassium oxide (Mn8KO16) Solvents: Toluene ;  4 h, 110 °C
Référence
OMS-2 for Aerobic, Catalytic, One-pot Alcohol Oxidation-Wittig Reactions: Efficient Access to α,β-Unsaturated Esters
Kona, Jagadeswara R.; King'ondu, Cecil K.; Howell, Amy R.; Suib, Steven L., ChemCatChem, 2014, 6(3), 749-752

Méthode de production 16

Conditions de réaction
1.1 Reagents: Triphenylphosphine ,  Diisopropylethylamine Catalysts: Silica ;  6 h, 90 °C
Référence
Silica gel-mediated organic reactions under organic solvent-free conditions
Onitsuka, Satoaki; Jin, Yong Zhi; Shaikh, Ajam C.; Furuno, Hiroshi; Inanaga, Junji, Molecules, 2012, 17, 11469-11483

Méthode de production 17

Conditions de réaction
1.1 Solvents: Dimethyl sulfoxide ;  4 h, 30 °C
1.2 Solvents: Water ;  5 min, 30 °C
Référence
Efficient alkenation of aldehydes and ketones to α,β-unsaturated esters using α,α-bis(dimethylsilyl)-substituted esters
Miura, Katsukiyo; Ebine, Masaru; Ootsuka, Kazunori; Ichikawa, Junji; Hosomi, Akira, Chemistry Letters, 2009, 38(8), 832-833

Méthode de production 18

Conditions de réaction
1.1 Reagents: 2564764-59-4 Solvents: Acetonitrile ;  3 h, 60 °C
1.2 Reagents: Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-, potassium salt (1:1) ;  0 °C; 6 h, 60 °C
1.3 0 °C; 3 h, 60 °C
Référence
Phosphorus-Recycling Wittig Reaction: Design and Facile Synthesis of a Fluorous Phosphine and Its Reusable Process in the Wittig Reaction
Yamamoto, Yuki; Kawaguchi, Shin-ichi ; Nishimura, Misaki; Sato, Yuki; Shimada, Yoshihisa; et al, Journal of Organic Chemistry, 2020, 85(22), 14684-14696

Méthode de production 19

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  4 h, rt
Référence
Organocatalytic Activation of Donor-Acceptor Cyclopropanes: A Tandem (3 + 3)-Cycloaddition/Aryl Migration toward the Synthesis of Enantioenriched Tetrahydropyridazines
Hazra, Arijit; Dey, Raghunath; Kushwaha, Apoorv ; Dhilip Kumar, T. J. ; Banerjee, Prabal, Organic Letters, 2023, 25(29), 5470-5475

Méthode de production 20

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  4 h, rt
Référence
Metal-free domino Cloke-Wilson rearrangement-hydration-dimerization of cyclopropane carbaldehydes: A facile access to oxybis(2-aryltetrahydrofuran) derivatives
Dey, Raghunath; Rajput, Shruti; Banerjee, Prabal, Tetrahedron, 2020, 76(15),

2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Raw materials

2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Preparation Products

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